molecular formula C16H12N2O3 B12808848 4-oxo-N'-phenylchromene-2-carbohydrazide CAS No. 32773-95-8

4-oxo-N'-phenylchromene-2-carbohydrazide

Cat. No.: B12808848
CAS No.: 32773-95-8
M. Wt: 280.28 g/mol
InChI Key: NHZGYKUCNXDMDH-UHFFFAOYSA-N
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Description

4-oxo-N’-phenylchromene-2-carbohydrazide is a chemical compound belonging to the chromene family Chromenes are benzopyran derivatives known for their diverse biological activities and presence in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N’-phenylchromene-2-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by functionalization to introduce the phenyl and carbohydrazide groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

While specific industrial production methods for 4-oxo-N’-phenylchromene-2-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N’-phenylchromene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

4-oxo-N’-phenylchromene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N’-phenylchromene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-phenyl-4H-chromene-2-carboxamide
  • 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
  • 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide

Uniqueness

4-oxo-N’-phenylchromene-2-carbohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

32773-95-8

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-oxo-N'-phenylchromene-2-carbohydrazide

InChI

InChI=1S/C16H12N2O3/c19-13-10-15(21-14-9-5-4-8-12(13)14)16(20)18-17-11-6-2-1-3-7-11/h1-10,17H,(H,18,20)

InChI Key

NHZGYKUCNXDMDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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